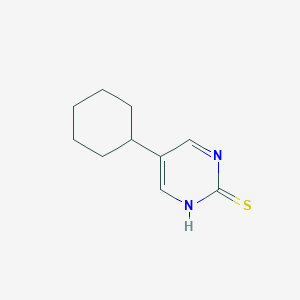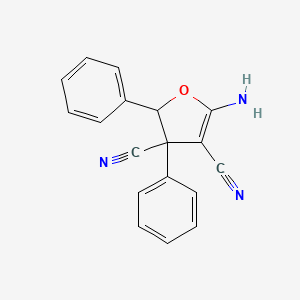
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of dihydrofuran derivatives, which are characterized by a furan ring with two hydrogen atoms replaced by other substituents. The presence of amino and cyano groups in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzaldehyde derivatives with malononitrile in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce diamino derivatives.
科学研究应用
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding pockets and exert its effects through various pathways.
相似化合物的比较
Similar Compounds
- 2-Amino-4,5-diphenyl-3-furancarbonitrile
- 5-Phenyl-4-phenylsulfonyl-2,3-dihydrofuran derivatives
- 2,3-Dihydro-5-methylfuran derivatives
Uniqueness
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino and cyano groups, along with the dihydrofuran ring, makes it a valuable compound for various applications.
属性
CAS 编号 |
94556-73-7 |
|---|---|
分子式 |
C18H13N3O |
分子量 |
287.3 g/mol |
IUPAC 名称 |
5-amino-2,3-diphenyl-2H-furan-3,4-dicarbonitrile |
InChI |
InChI=1S/C18H13N3O/c19-11-15-17(21)22-16(13-7-3-1-4-8-13)18(15,12-20)14-9-5-2-6-10-14/h1-10,16H,21H2 |
InChI 键 |
MOIUMFHCUSCVAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(=C(O2)N)C#N)(C#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
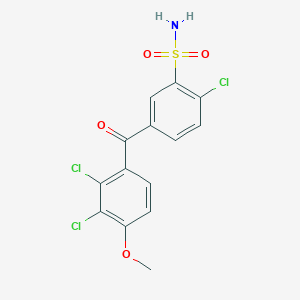
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
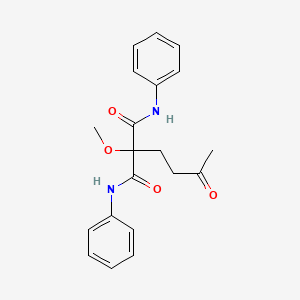
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
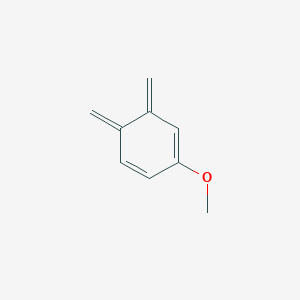
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)


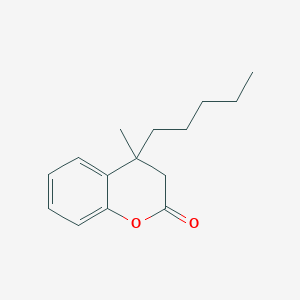
mercury](/img/structure/B14358400.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
